1-(Cyclopropylmethyl)-4-(oxan-4-yl)piperazine
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Overview
Description
1-(Cyclopropylmethyl)-4-(oxan-4-yl)piperazine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropylmethyl group and an oxan-4-yl group attached to a piperazine ring
Preparation Methods
The synthesis of 1-(Cyclopropylmethyl)-4-(oxan-4-yl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using cyclopropylmethyl halides.
Attachment of the Oxan-4-yl Group: The oxan-4-yl group can be attached through a nucleophilic substitution reaction using oxan-4-yl halides.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(Cyclopropylmethyl)-4-(oxan-4-yl
Properties
IUPAC Name |
1-(cyclopropylmethyl)-4-(oxan-4-yl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-2-12(1)11-14-5-7-15(8-6-14)13-3-9-16-10-4-13/h12-13H,1-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNIHNMUBPSTLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(CC2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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